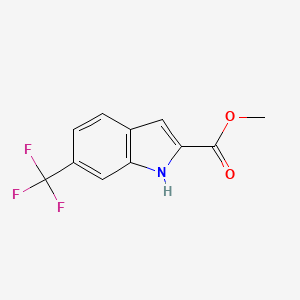

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)9-4-6-2-3-7(11(12,13)14)5-8(6)15-9/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPVUBUBIYMLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427998 | |

| Record name | methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-34-1 | |

| Record name | methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

An In-depth Technical Guide on the Synthesis of Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Executive Summary

This compound is a highly valuable heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF3) group at the C-6 position of the indole scaffold significantly modulates the physicochemical properties of derivative molecules, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a detailed examination of robust and scalable synthetic strategies for its preparation, tailored for researchers and process chemists in the pharmaceutical industry. We will dissect two primary, field-proven methodologies: the Leimgruber-Batcho and Fischer indole syntheses. Each section offers a mechanistic rationale, step-by-step experimental protocols, and a discussion of critical process parameters. Furthermore, modern synthetic alternatives are briefly explored to provide a comprehensive overview of the available chemical space for accessing this important intermediate.

The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[2] The introduction of a trifluoromethyl group—a common bioisostere for a methyl or isopropyl group—imparts unique properties that are highly sought after in drug design.[3]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[1]

-

Lipophilicity: The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electron distribution of the indole ring and influence the pKa of the indole N-H, potentially leading to stronger and more specific interactions with target proteins.[1]

The indole-2-carboxylate moiety serves as a versatile synthetic handle, enabling further functionalization through amide bond formation, reduction to the corresponding alcohol, or other transformations to build molecular complexity.[4][5] Consequently, this compound is a cornerstone intermediate for accessing novel therapeutics.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable pathways. The most common disconnections focus on forming the indole ring itself.

Caption: Retrosynthetic pathways to the target molecule.

This analysis highlights three primary strategies for constructing the core indole scaffold, which will be the focus of the subsequent sections.

Synthetic Strategy I: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and highly adaptable method for preparing indoles from o-nitrotoluene precursors.[6] It avoids the often harsh acidic conditions of the Fischer synthesis and generally produces high yields, making it a preferred route in industrial settings.[6][7] The overall strategy involves two key steps: formation of a reactive enamine intermediate and subsequent reductive cyclization.

Mechanistic Overview

The synthesis begins with the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[8] The acidity of the methyl group on the nitrotoluene is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and attack on the formamide acetal.[7][8] The resulting enamine is then subjected to reductive conditions. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond. Subsequent elimination of dimethylamine yields the aromatic indole ring.[6][8]

Caption: Workflow for the Leimgruber-Batcho indole synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-4-(trifluoromethyl)phenyl)ethen-1-amine

-

To a flask charged with 4-methyl-3-nitrobenzotrifluoride (1.0 equiv.), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.5 equiv.) and pyrrolidine (0.2 equiv.).

-

Rationale: Pyrrolidine acts as a base and catalyst, displacing dimethylamine from DMFDMA to form a more reactive aminating agent, which can accelerate the reaction.[6]

-

-

Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. The product, a deep red colored solid, often crystallizes upon standing.[6]

-

The crude product can be purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography. However, for many applications, the crude enamine is of sufficient purity to be carried directly to the next step.[9]

Step 2: Reductive Cyclization to 6-(Trifluoromethyl)-1H-indole

-

Dissolve the crude enamine from the previous step (1.0 equiv.) in a suitable solvent such as methanol, ethyl acetate, or a mixture thereof.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol %).

-

Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or by connecting to a hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 6-12 hours.

-

Monitor the reaction until the starting material is consumed. The disappearance of the intense color is a strong indicator of reaction completion.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 6-(trifluoromethyl)-1H-indole, which can be purified by chromatography if necessary.

This intermediate would then be carboxylated and esterified. A more direct route to the target ester involves using a different starting material in a Fischer synthesis, as described next.

Synthetic Strategy II: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for constructing the indole ring.[10] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[10][11]

Mechanistic Overview

The reaction proceeds through several key steps:

-

Hydrazone Formation: The (4-(trifluoromethyl)phenyl)hydrazine reacts with a pyruvate ester (e.g., methyl pyruvate) to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[12][12]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[12][12]-sigmatropic rearrangement (a type of Claisen rearrangement), which is the key bond-forming step that sets up the indole scaffold.[10]

-

Aromatization: The resulting intermediate loses a molecule of ammonia, driven by the formation of the stable aromatic indole ring.[10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, a key building block in contemporary medicinal chemistry. The strategic incorporation of a trifluoromethyl group at the 6-position of the indole scaffold significantly influences the molecule's physicochemical properties, making it a valuable precursor for the development of novel therapeutic agents. This document details the chemical properties, a robust and widely applicable synthetic protocol via the Fischer indole synthesis, in-depth characterization data, and a notable application in the synthesis of the clinical-stage soluble epoxide hydrolase (sEH) inhibitor, GSK2256294. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Trifluoromethylated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group onto this scaffold can profoundly and beneficially alter a molecule's properties. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. These characteristics can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased bioavailability due to improved membrane permeability, and stronger binding affinity to target proteins.[2] Consequently, trifluoromethylated indoles like this compound have become highly sought-after intermediates in the quest for more effective and durable therapeutic agents.

This compound (CAS No. 887360-34-1) is a white to off-white solid with a molecular formula of C11H8F3NO2 and a molecular weight of 243.19 g/mol .[3][4] Its structure combines the versatile indole-2-carboxylate template with the advantageous properties of the 6-trifluoromethyl substituent, making it an ideal starting point for the synthesis of complex molecular architectures.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 2-carboxy-substituted indoles is the Fischer indole synthesis.[3] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the logical precursors are 4-(trifluoromethyl)phenylhydrazine and methyl pyruvate.

Reaction Mechanism: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system. The reaction proceeds through several key steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of 4-(trifluoromethyl)phenylhydrazine with methyl pyruvate to form the corresponding hydrazone.[5]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[5]

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the crucial bond-forming step that creates the C-C bond between the aromatic ring and the enamine moiety.[7]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.[5]

Caption: Fischer Indole Synthesis Mechanism.

Experimental Protocol

This protocol is based on the well-established procedures for the Fischer indole synthesis of related indole-2-carboxylates.[8]

Materials:

-

4-(Trifluoromethyl)phenylhydrazine hydrochloride

-

Methyl pyruvate

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in ethanol. Add methyl pyruvate (1.1 equivalents) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal under reduced pressure.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (or Eaton's reagent) and heat the mixture to 80-100 °C with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization and Spectroscopic Data

| Property | Value |

| CAS Number | 887360-34-1 |

| Molecular Formula | C11H8F3NO2 |

| Molecular Weight | 243.19 |

| Appearance | White to off-white solid |

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~9.0 (br s, 1H, N-H)

-

δ ~7.9 (s, 1H, H-7)

-

δ ~7.6 (d, 1H, H-4)

-

δ ~7.4 (d, 1H, H-5)

-

δ ~7.2 (s, 1H, H-3)

-

δ 3.9 (s, 3H, O-CH₃)

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~162.0 (C=O)

-

δ ~137.0 (C-7a)

-

δ ~130.0 (C-2)

-

δ ~125.0 (q, JCF ≈ 270 Hz, CF₃)

-

δ ~124.0 (q, JCF ≈ 32 Hz, C-6)

-

δ ~122.0 (C-4)

-

δ ~120.0 (q, JCF ≈ 4 Hz, C-5)

-

δ ~114.0 (q, JCF ≈ 4 Hz, C-7)

-

δ ~108.0 (C-3)

-

δ ~52.0 (O-CH₃)

-

One quaternary carbon (C-3a) signal may be difficult to observe.

-

-

IR (KBr, cm⁻¹):

-

~3300 (N-H stretch)

-

~1700 (C=O stretch, ester)

-

~1330 (C-F stretch)

-

~1250, 1120 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z 243 (M⁺)

-

m/z 212 ([M - OCH₃]⁺)

-

m/z 184 ([M - CO₂CH₃]⁺)

-

Applications in Medicinal Chemistry: Synthesis of GSK2256294

This compound is a crucial intermediate in the synthesis of complex pharmaceutical agents. A prominent example is its use in the preparation of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH) that has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.[11][12] The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties.[11] Inhibition of sEH increases the levels of EETs, offering a promising therapeutic strategy for a range of diseases.

The synthesis of GSK2256294 from this compound involves a multi-step sequence that highlights the utility of this building block.

Caption: Synthetic Workflow for GSK2256294.

Conclusion

This compound is a fine chemical of significant value to the pharmaceutical and drug discovery industries. Its synthesis is readily achievable through the classic Fischer indole synthesis, and its trifluoromethyl substituent imparts desirable physicochemical properties that are advantageous for the development of novel therapeutics. The role of this compound as a key intermediate in the synthesis of the clinical candidate GSK2256294 underscores its importance and potential for future applications in medicinal chemistry. This guide provides a foundational understanding of this molecule, from its synthesis to its application, to aid researchers in their pursuit of innovative medicines.

References

- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (2025). Self-published.

- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and N

- Fischer indole synthesis. (n.d.). Wikipedia.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Synthesis and biological activity of functionalized indole-2-carboxyl

- Fischer Indole Synthesis. (2025). J&K Scientific LLC.

- Methyl 6-(trifluoromethyl)

- GSK2256294A (GSK 2256294). (n.d.). MedChemExpress.

- GSK2256294. (n.d.). SPAN.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Methyl 6-(trifluoromethyl)

- This compound. (n.d.).

- methyl 1H-indole-2-carboxyl

- In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. (2025). Self-published.

- methyl 6-methyl-1H-indole-2-carboxyl

- Methyl 1H-indole-3-carboxyl

- methyl 2-(trifluoromethyl)

- Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. (2025).

- This compound. (n.d.).

- FT-IR spectrum of control indole. (n.d.).

- 1H-Indole, 6-methyl-. (n.d.). NIST WebBook.

- 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook.

- methyl 6-methoxy-1h-indole-2-carboxylate(98081-83-5) 1 h nmr. (n.d.). ChemicalBook.

- Methyl 6-fluoro-1H-indole-4-carboxyl

- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxyl

- 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. (n.d.). PubChem.

- Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (n.d.).

- H NMR of Compound 9'. (n.d.). The Royal Society of Chemistry.

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

- Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. (2025).

- Ethyl 6-(trifluoromethyl)

- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 887360-34-1 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ,97%(887360-34-1) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. spannetwork.org [spannetwork.org]

A Technical Guide to Methyl 6-(Trifluoromethyl)-1H-indole-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate. It details the compound's physicochemical properties, synthesis, and applications, with a focus on its role as a strategic building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the therapeutic potential of indole-based compounds. The CF3 group is a powerful modulator of physicochemical properties, often improving metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound, with the Chemical Abstracts Service (CAS) number 887360-34-1 , has emerged as a crucial intermediate for accessing novel trifluoromethylated indole derivatives for drug discovery programs.[2][3]

This guide offers a comprehensive overview of this valuable compound, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its application in synthesis and drug design. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 887360-34-1 | [2][3] |

| Molecular Formula | C11H8F3NO2 | [2][3] |

| Molecular Weight | 243.19 g/mol | [2] |

| Purity | ≥95% | [2] |

| Physical Form | Solid | |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | [2][3] |

| Precautionary Statements | P261, P280, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 | [2][3] |

| Storage | Sealed in a dry, room temperature environment. |

Synthesis and Chemical Reactivity

The synthesis of 2-(trifluoromethyl)indoles can be achieved through various methods, including domino trifluoromethylation/cyclization of 2-alkynylanilines.[4] The use of a fluoroform-derived CuCF3 reagent is a common strategy for introducing the trifluoromethyl group.[4] The general synthetic workflow for creating trifluoromethylated indoles highlights the importance of carefully selected starting materials and reaction conditions to ensure high yields and purity.

Caption: A simplified workflow for the synthesis of 2-(trifluoromethyl)indoles.

The reactivity of this compound is primarily dictated by the indole nucleus, the methyl ester, and the trifluoromethyl group. The indole nitrogen can be alkylated or acylated, and the ester group can be hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for further modifications, such as amide bond formation.[5][6] The electron-withdrawing nature of the CF3 group at the 6-position influences the reactivity of the indole ring, impacting its susceptibility to electrophilic substitution.

Applications in Drug Discovery

The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to enhance drug-like properties.[1] The incorporation of a CF3 group can lead to:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[1]

-

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[1]

-

Modulated pKa: The strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for receptor binding.[1]

-

Improved Binding Affinity: The CF3 group can participate in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity.

This compound serves as a valuable starting material for the synthesis of a wide array of biologically active compounds. For instance, indole-2-carboxamides have been investigated for their anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease.[7][8] While some trifluoromethylated analogues in these studies showed lower potency, they exhibited increased solubility and favorable metabolic profiles.[7][8] Additionally, indole derivatives are being explored as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS) in cancer therapy.[9]

Caption: The role of the indole intermediate in the drug discovery process.

Experimental Protocol: Hydrolysis to 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of synthetic possibilities. The resulting carboxylic acid, 6-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 327-20-8), is itself a key building block for further elaboration.[5][6]

Objective: To hydrolyze this compound to 6-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H2O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound in a suitable solvent such as THF or methanol in a round-bottom flask.

-

Add an aqueous solution of LiOH or NaOH to the flask. The amount of base should be in stoichiometric excess (typically 1.5 to 3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

-

Extract the product into an organic solvent such as ethyl acetate (perform multiple extractions for better recovery).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)-1H-indole-2-carboxylic acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its trifluoromethyl substituent imparts desirable physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [oakwoodchemical.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 5. chemshuttle.com [chemshuttle.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections detail not just the expected data but also the underlying principles and experimental considerations essential for robust scientific inquiry. The trifluoromethyl group imparts unique electronic properties, making precise structural confirmation paramount.

Introduction

This compound (C₁₁H₈F₃NO₂) is a heterocyclic compound with a molecular weight of 243.19 g/mol . The indole scaffold is a privileged structure in drug discovery, and the addition of a trifluoromethyl group at the 6-position can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and comprehensive spectroscopic analysis is the cornerstone of its chemical identity and purity assessment. This guide will cover the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR (Proton NMR)

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

Data Interpretation and Expected Spectrum:

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| N-H | 8.5 - 9.5 | broad singlet | 1H | - |

| H-7 | ~7.9 | singlet or narrow doublet | 1H | small J (if coupled to H-5) |

| H-4 | ~7.7 | doublet | 1H | ~8.5 |

| H-5 | ~7.4 | doublet of doublets | 1H | ~8.5, ~1.5 |

| H-3 | ~7.2 | singlet | 1H | - |

| O-CH₃ | ~3.9 | singlet | 3H | - |

Causality Behind Expected Shifts:

-

The N-H proton is expected to be significantly downfield due to its acidic nature and deshielding by the indole ring system. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic protons (H-4, H-5, H-7) are in the typical aromatic region (7-8 ppm). The electron-withdrawing trifluoromethyl group at C-6 will deshield the adjacent protons, particularly H-5 and H-7, shifting them downfield.

-

The H-3 proton is a singlet as it has no adjacent proton neighbors.

-

The methyl ester protons (O-CH₃) will appear as a sharp singlet in the upfield region.

¹³C NMR (Carbon-13 NMR)

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Expected Spectrum:

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 165 |

| C-7a | ~137 |

| C-2 | ~130 |

| C-3a | ~128 |

| C-6 (bearing CF₃) | ~125 (quartet due to C-F coupling) |

| CF₃ | ~124 (quartet due to C-F coupling) |

| C-4 | ~122 |

| C-5 | ~120 |

| C-7 | ~115 |

| C-3 | ~108 |

| O-CH₃ | ~52 |

Causality Behind Expected Shifts:

-

The ester carbonyl carbon is the most deshielded carbon and will appear furthest downfield.

-

The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms causes a significant downfield shift.

-

The carbon directly attached to the CF₃ group (C-6) will also likely appear as a quartet with a smaller coupling constant.

-

The remaining aromatic and indole ring carbons will appear in the range of 108-137 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. Electron ionization (EI) can also be used, often coupled with gas chromatography (GC-MS).

-

Mass Analyzer: A time-of-flight (TOF), quadrupole, or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Expected Spectrum:

-

Molecular Ion Peak (M⁺): The most important signal will be the molecular ion peak. For this compound, this is expected at an m/z of approximately 243.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Key Fragmentation Patterns: Common fragmentation pathways for indole esters include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

Caption: Predicted major fragmentation pathways in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a solution.

-

Data Acquisition: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Spectrum:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1700 - 1725 | Strong, sharp |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-F Stretch | 1000 - 1350 | Strong |

| C-O Stretch (ester) | 1000 - 1300 | Strong |

Causality Behind Expected Absorptions:

-

The N-H stretch is a characteristic absorption for the indole ring.

-

The strong C=O stretch is indicative of the ester functional group. Its exact position can be influenced by conjugation with the indole ring.

-

The C-F stretches from the trifluoromethyl group are typically very strong and appear in the fingerprint region, providing a clear indication of its presence.

Caption: General workflow for spectroscopic analysis.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for the characterization of this compound. Each technique offers complementary information that, when synthesized, allows for unambiguous structural confirmation and purity assessment, which are critical for its application in research and development.

References

-

General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectroscopic Data of Related Indole Compounds: A search on chemical databases such as PubChem and ChemSpider can provide spectroscopic data for structurally similar compounds, which can be used for comparison. [Link]

-

Spectroscopic Data for Trifluoromethylated Indoles: Research articles, such as those found on platforms like the American Chemical Society (ACS) Publications or the Royal Society of Chemistry (RSC) Publishing, can contain detailed experimental and spectroscopic data for novel trifluoromethylated indole derivatives. [Link]

-

NIST Chemistry WebBook: A comprehensive source of chemical and physical data for a wide range of compounds, including some spectroscopic information. [Link]

literature review on 6-(trifluoromethyl)-1H-indole-2-carboxylates

An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylates: Synthesis, Properties, and Therapeutic Applications

Introduction: The Strategic Importance of a Fluorinated Scaffold

In the landscape of modern drug discovery, the indole ring system is a privileged scaffold, renowned for its presence in a multitude of natural products and pharmaceuticals and its versatile biological activities.[1] The strategic functionalization of this core structure is a cornerstone of medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group, particularly at the 6-position, gives rise to the 6-(trifluoromethyl)-1H-indole-2-carboxylate scaffold, a building block of significant interest.[1][2] This guide provides a comprehensive overview of this molecule, detailing its synthesis, physicochemical characteristics, and its emerging role in the development of novel therapeutics.

The value of this scaffold lies in the profound impact the trifluoromethyl group has on the molecule's properties. The CF₃ group is a powerful modulator of:

-

Lipophilicity: It significantly increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group can block positions susceptible to metabolic oxidation, thereby increasing the drug's half-life.[1]

-

Binding Affinity: As a strong electron-withdrawing group, it can alter the electron distribution of the indole ring and influence the acidity or basicity of nearby functional groups, potentially leading to stronger and more specific interactions with biological targets.[1][2]

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS No. 327-21-9) and its corresponding carboxylic acid, 6-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No. 327-20-8), are key intermediates that serve as the starting point for a diverse array of potential drug candidates targeting conditions from infectious diseases to cancer and neurological disorders.[1][3]

Synthesis and Chemical Reactivity

The accessibility of 6-(trifluoromethyl)-1H-indole-2-carboxylates is crucial for their use in research and development. While various indole synthesis methods exist, a common conceptual pathway involves the cyclization of a suitably substituted aniline precursor. The carboxylate group at the 2-position is a versatile handle for subsequent chemical modifications, most commonly through amide bond formation.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized approach to synthesizing and functionalizing the core scaffold.

Caption: Generalized workflow for the synthesis and derivatization of the scaffold.

Experimental Protocol: Amide Coupling

The conversion of the carboxylic acid to a diverse library of carboxamides is a fundamental step in exploring the structure-activity relationship (SAR) of this scaffold.

Objective: To synthesize an N-substituted 6-(trifluoromethyl)-1H-indole-2-carboxamide from 6-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Materials:

-

6-(Trifluoromethyl)-1H-indole-2-carboxylic acid

-

Desired primary or secondary amine (e.g., N-(4-(aminomethyl)phenyl)methanesulfonamide)[3]

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Standard workup and purification reagents (Ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, MgSO₄)

Step-by-Step Procedure:

-

Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-(trifluoromethyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using silica gel column chromatography (FCC) with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure target carboxamide.[3][4]

This self-validating system ensures reaction completion through TLC monitoring and product purity via chromatographic purification.

Biological Activities and Therapeutic Potential

Derivatives of the 6-(trifluoromethyl)-1H-indole-2-carboxylate scaffold have been investigated for a range of therapeutic applications. The specific placement of the CF₃ group at the 6-position provides a unique electronic and steric profile that influences biological activity.

Anti-Infective Agents

-

Anti-Trypanosoma cruzi (Chagas Disease): In the search for treatments for Chagas disease, a neglected tropical illness, various substituted indole-2-carboxamides were synthesized and evaluated.[3][4] While analogues with electron-donating groups at the 5-position of the indole showed good potency, those with strong electron-withdrawing groups, such as the 5-trifluoromethyl analogue, were found to be inactive.[4] This highlights the critical importance of substituent positioning in modulating activity against specific targets.

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acids have been identified as inhibitors of the HIV-1 integrase strand transfer process.[5] The mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus. The design and synthesis of derivatives based on this scaffold have led to compounds with significant inhibitory effects, demonstrating the core's potential in developing new antiretroviral therapies.[5]

Mechanism of Action: HIV-1 Integrase Inhibition

The following diagram illustrates the proposed binding mode of indole-2-carboxylic acid derivatives within the HIV-1 integrase active site.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

The Architectonics of a Heterocycle: A Deep Dive into the Discovery and History of Indole-2-Carboxylate Synthesis

For the attention of researchers, scientists, and professionals in drug development, this guide navigates the historical landscape and technical evolution of synthetic routes to indole-2-carboxylates, a pivotal scaffold in medicinal chemistry.

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, the indole-2-carboxylate framework is of particular significance, serving as a versatile precursor for a multitude of biologically active molecules.[2][3] This guide provides a comprehensive exploration of the discovery and historical development of key synthetic methodologies for accessing this important structural motif, offering insights into the mechanistic underpinnings and practical considerations that have shaped the field.

A Historical Perspective: From Classical Name Reactions to Modern Catalysis

The journey to efficiently synthesize indole-2-carboxylates has been a continuous pursuit of milder conditions, broader substrate scope, and greater functional group tolerance. This journey can be broadly categorized into classical thermal and acid/base-catalyzed reactions and the more recent advent of transition-metal-catalyzed methodologies.

The Classical Era: Foundational Syntheses

One of the earliest forays into the specific synthesis of indole-2-carboxylic acids was reported by Arnold Reissert in 1897.[2] The Reissert indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically an alkoxide, to form an o-nitrophenylpyruvate ester.[4] Subsequent reductive cyclization of this intermediate furnishes the indole-2-carboxylate.[2]

The initial condensation is a crucial step, driven by the acidity of the benzylic protons of the o-nitrotoluene, which are activated by the electron-withdrawing nitro group. The choice of base is critical, with potassium ethoxide often providing better results than sodium ethoxide.[4] The second step, the reductive cyclization, has been accomplished using various reducing agents over the years, including zinc in acetic acid, ferrous sulfate and ammonia, and catalytic hydrogenation.[5][6]

Mechanism of the Reissert Indole Synthesis:

The reaction proceeds through a well-defined sequence of steps:

-

Deprotonation: A strong base deprotonates the methyl group of the o-nitrotoluene.

-

Condensation: The resulting carbanion attacks one of the carbonyl groups of diethyl oxalate.

-

Reduction: The nitro group is reduced to an amine.

-

Cyclization: The newly formed amine undergoes intramolecular condensation with the adjacent ketone.

-

Aromatization: Dehydration leads to the formation of the aromatic indole ring.

Figure 1: Key stages of the Reissert indole synthesis.

Decades later, a novel thermal approach was introduced by Helfried Hemetsberger and Dierk Knittel. The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to yield an indole-2-carboxylic ester.[7][8] The starting azido-propenoic esters are typically prepared via a Knoevenagel condensation of an aromatic aldehyde with an α-azidoacetate.[9]

This method offers the advantage of constructing the indole ring under neutral, thermal conditions, often in high-boiling solvents like xylene.[10] While yields are generally good (often above 70%), the synthesis of the starting azido-propenoic ester can sometimes be challenging due to the stability of the azide functionality.[7][11]

Mechanism of the Hemetsberger-Knittel Synthesis:

The precise mechanism has been a subject of discussion, but it is widely postulated to proceed through a nitrene intermediate.[7][12]

-

Nitrene Formation: Thermal decomposition of the vinyl azide releases nitrogen gas to generate a vinyl nitrene intermediate.

-

Cyclization: The highly reactive nitrene undergoes intramolecular C-H insertion into the ortho-position of the aryl ring.

-

Aromatization: A subsequent[2][6]-hydride shift restores aromaticity, yielding the final indole-2-carboxylate.

Evidence for an azirine intermediate in equilibrium with the nitrene has also been reported.[12]

Figure 2: Postulated mechanism of the Hemetsberger-Knittel synthesis.

The Modern Era: Palladium-Catalyzed Innovations

The late 20th and early 21st centuries have witnessed a paradigm shift in indole synthesis, largely driven by the power of palladium catalysis. These methods offer milder reaction conditions, exceptional functional group tolerance, and novel bond disconnections.

A significant breakthrough came with the development of the Larock indole synthesis by Richard C. Larock.[13] This palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an o-haloaniline (typically o-iodoaniline) and an internal alkyne.[13][14] By employing an alkyne bearing an ester group, this method can be adapted for the synthesis of indole-2-carboxylates.

The Larock synthesis is highly versatile, and its regioselectivity is generally governed by steric factors, with the larger substituent of the alkyne preferentially occupying the 2-position of the indole ring.[15]

Catalytic Cycle of the Larock Indole Synthesis:

The reaction is believed to proceed through the following key steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the o-iodoaniline.

-

Alkyne Insertion: The alkyne coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.

-

Intramolecular Aminopalladation: The nitrogen of the aniline attacks the palladium-bound vinyl group.

-

Reductive Elimination: Reductive elimination of the palladium catalyst regenerates the active Pd(0) species and releases the indole product.[16]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalirjpac.com [journalirjpac.com]

- 6. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]

The Strategic Incorporation of Trifluoromethyl Moieties into Indole Scaffolds: A Technical Guide to Unlocking Therapeutic Potential

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The strategic introduction of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to modulate and often enhance the therapeutic properties of these molecules. This in-depth technical guide explores the profound impact of the trifluoromethyl group on the physicochemical and pharmacological profiles of indole derivatives. We will delve into the rationale behind its use, provide detailed methodologies for synthesis and biological evaluation, and illuminate the therapeutic applications of these unique compounds in oncology, virology, and inflammatory diseases, supported by mechanistic insights and quantitative data.

The Trifluoromethyl Group: A "Super-Methyl" in Medicinal Chemistry

The trifluoromethyl group is often considered a "super-methyl" group due to its unique electronic and steric properties that confer significant advantages in drug design.[2] Its high electronegativity dramatically influences the electronic properties of the indole ring, which can lead to enhanced binding affinity with biological targets.[3] Furthermore, the CF3 group significantly increases lipophilicity, which can improve a drug's ability to permeate cell membranes, thereby enhancing its absorption and distribution within the body.[4][5]

One of the most critical contributions of the trifluoromethyl group is its exceptional stability against metabolic degradation.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic breakdown by cytochrome P450 enzymes.[3] This increased metabolic stability translates to a longer in vivo half-life, potentially requiring less frequent dosing and reducing the risk of adverse effects associated with rapid metabolism.[3]

Synthesis of Trifluoromethyl-Containing Indoles: A Methodological Overview

The synthesis of trifluoromethyl-containing indoles can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A particularly efficient approach is the domino trifluoromethylation/cyclization of 2-alkynylanilines.

Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

This method utilizes a copper-based trifluoromethylating reagent (e.g., CuCF3 derived from fluoroform) to introduce the CF3 group and induce cyclization in a single pot, providing regioselective access to 2-(trifluoromethyl)indoles.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles

-

Materials: Substituted 2-alkynylaniline, CuCF3 reagent, a suitable solvent (e.g., DMF), and additives such as TMEDA.

-

Procedure:

-

To a solution of the 2-alkynylaniline in the chosen solvent, add the CuCF3 reagent and any necessary ligands or additives.

-

The reaction mixture is then heated to the optimized temperature for a specified period.

-

Reaction progress is monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is purified by flash column chromatography to yield the desired 2-(trifluoromethyl)indole.

-

The versatility of this method allows for the synthesis of various derivatives, including 3-formyl-2-(trifluoromethyl)indoles, which are valuable intermediates for further functionalization.

Therapeutic Applications and Biological Evaluation

Trifluoromethyl-containing indoles have demonstrated significant potential across multiple therapeutic areas. This section will explore their applications in oncology, virology, and anti-inflammatory research, providing detailed protocols for their biological evaluation.

Anticancer Activity: Targeting Tubulin Polymerization

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents.[7][8] The introduction of a trifluoromethyl group can enhance the cytotoxic activity of these compounds.[9]

Mechanism of Action: Tubulin Polymerization Inhibition

Trifluoromethyl-containing indoles can bind to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules.[10][11] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

Diagram: Simplified Tubulin Polymerization and Inhibition

Caption: Inhibition of tubulin polymerization by a trifluoromethyl-indole.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][14]

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate overnight.[15][16]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-containing indole and incubate for a specified period (e.g., 48-72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3][17]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of compounds on the polymerization of purified tubulin.[4][18]

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP in a polymerization buffer.[13]

-

Compound Addition: Add the trifluoromethyl-containing indole at various concentrations to the wells.[4]

-

Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.[4][7]

-

Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.[4]

Table 1: Anticancer Activity of Representative Trifluoromethyl-Containing Indoles

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TTI-4 | MCF-7 (Breast) | 2.63 | [16] |

| Compound 1c | HepG2 (Liver) | 0.9 | [16] |

| Compound 1c | MCF-7 (Breast) | 0.55 | [16] |

| Compound 1c | HeLa (Cervical) | 0.50 | [16] |

| Compound 9 | U251 (Glioblastoma) | 1.9 | [19] |

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Trifluoromethyl-containing indoles have shown significant promise as potent HIV-1 NNRTIs.[8][20] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA to DNA.[10][20]

Experimental Protocol: Anti-HIV-1 Activity Assay

-

Cell Culture: Utilize a suitable cell line, such as MT-2 or TZM-bl cells, for HIV-1 infection.[20][21]

-

Infection and Treatment: Infect the cells with a known amount of HIV-1 and simultaneously treat with various concentrations of the trifluoromethyl-containing indole.[20]

-

Quantification of Viral Activity: After a set incubation period, quantify the extent of viral replication. This can be done by measuring the cytopathic effect (CPE) using the MTT assay to assess cell viability or by measuring the activity of a reporter gene (e.g., luciferase in TZM-bl cells).[22]

-

Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the compound's antiviral potency and selectivity index (SI = CC50/EC50).[21][22]

Table 2: Anti-HIV-1 Activity of Representative Trifluoromethyl-Containing Indoles

| Compound ID | HIV-1 Strain | EC50 (µM) | CC50 (µM) | SI | Reference |

| 10i | Wild-Type | Low nM | >100 | - | [20] |

| 10k | Wild-Type | Low nM | >100 | - | [20] |

| 19 | HIV-1IIIB | 0.060 | 109.545 | 1825.8 | [8] |

| 29 | HIV-1IIIB | 0.045 | 49.295 | 1095.4 | [8] |

| C1N4 | HIV-1 IIIB | 0.024 | >215.88 | >8995 | [22] |

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory potential of trifluoromethyl-containing indoles has been linked to their ability to inhibit the production of nitric oxide (NO) and suppress the NF-κB signaling pathway.[23] Overproduction of NO is a hallmark of chronic inflammation, and the NF-κB pathway is a key regulator of pro-inflammatory gene expression.[24][25]

Mechanism of Action: NF-κB Pathway Inhibition

Trifluoromethyl-containing indoles can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[23] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[23]

Diagram: Simplified NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a trifluoromethyl-indole.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.[26]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the trifluoromethyl-containing indole for a defined period (e.g., 1 hour).[17]

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[27]

-

Griess Assay: After 24 hours of stimulation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[28]

-

Data Analysis: Calculate the IC50 value for NO production inhibition.[27][29]

Table 3: Anti-inflammatory Activity of Representative Indole Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| 5a | NO Production Inhibition | 1.1 | [30] |

| 5b | NO Production Inhibition | 2.3 | [30] |

| TRIM | nNOS Inhibition | 28.2 | [27] |

| TRIM | iNOS Inhibition | 27.0 | [27] |

| Compound 7 | NO Production Inhibition | 12.0 | [29] |

| Compound 9 | NO Production Inhibition | 7.6 | [29] |

Assessing Metabolic Stability: A Critical Step in Drug Development

The enhanced metabolic stability imparted by the trifluoromethyl group is a key advantage. This can be experimentally verified using in vitro assays with liver microsomes.[12][31][32]

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate the trifluoromethyl-containing indole at a specific concentration (e.g., 1 µM) with liver microsomes (human or other species) and an NADPH-regenerating system at 37°C.[26]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).[26]

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).[26]

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group into the indole scaffold is a scientifically sound and field-proven strategy for enhancing the therapeutic potential of this privileged chemical entity. The unique properties of the CF3 group positively influence lipophilicity, metabolic stability, and target binding affinity, leading to improved efficacy and pharmacokinetic profiles. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to explore and develop novel trifluoromethyl-containing indole-based therapeutics. Future research will likely focus on the development of more selective and potent analogs, the exploration of novel therapeutic targets, and the advancement of promising candidates into clinical trials.

References

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Xenobiotica. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Xenobiotica. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Wang, Z., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(21), 3446-3458. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

-

Liu, X., et al. (2019). Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries. European Journal of Medicinal Chemistry, 182, 111634. [Link]

-

Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 116(6), 2712–2718. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025, December 21). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. NCBI. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. [Link]

-

Kamal, A., et al. (2011). Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(17), 5143-5147. [Link]

-

Mitchell, S., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(16), 8773. [Link]

-

Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101289. [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. NCBI. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2025, August 6). ResearchGate. [Link]

-

Al-Majdoub, Z. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 398. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. NCBI. [Link]

-

Design, synthesis, and biological evaluation of new 3-hydroxy-2-oxo-3-trifluoromethylindole as potential HIV-1 reverse transcriptase inhibitors. (2025, August 5). ResearchGate. [Link]

-

Nitric oxide production inhibitors from Polygonum multiflorum. (2024, May 5). Journal of Applied Pharmaceutical Science. [Link]

-

iGEM IISc-Bengaluru. (n.d.). Protocol for Docking with AutoDock. [Link]

-

National Center for Biotechnology Information. (2023, June 16). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. NCBI. [Link]

-

Al-Ostoot, F. H., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(23), 8233. [Link]

-

National Center for Biotechnology Information. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NCBI. [Link]

-

Han, X., et al. (2014). Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Organic & Biomolecular Chemistry, 12(41), 8233-8246. [Link]

-

Royal Society of Chemistry. (2022, May 18). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. [Link]

-

Molecular Docking - An easy protocol. (2018, February 3). protocols.io. [Link]

-

ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene.... ResearchGate. [Link]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

-

Synthesis and SARs of Indole-based α-Amino Acids as Potent HIV-1 Non-Nucleoside Reversed Transcriptase Inhibitors. (2025, August 6). ResearchGate. [Link]

-

National Center for Biotechnology Information. (2023, March 13). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. NCBI. [Link]

-

GitHub. (n.d.). abruzzi/graphviz-scripts: Some dot files for graphviz. GitHub. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole | PDF | Thin Layer Chromatography. Scribd. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. NF-κB Signaling Pathway Diagram [scispace.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Docking - An easy protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. maxanim.com [maxanim.com]

- 18. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. selleckchem.com [selleckchem.com]

- 25. mercell.com [mercell.com]

- 26. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 28. japsonline.com [japsonline.com]

- 29. Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 31. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 32. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to a Privileged Scaffold: A Technical Guide to the Safe Handling and Application of Methyl 6-(Trifluoromethyl)-1H-indole-2-carboxylate

Introduction: The Strategic Value of a Fluorinated Indole

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged structure," a foundational scaffold for a multitude of biologically active compounds, from neurotransmitters to potent therapeutics. The strategic introduction of a trifluoromethyl (CF3) group can dramatically enhance the pharmacological profile of these molecules. The CF3 group, with its high electronegativity and metabolic stability, can improve lipophilicity, cell membrane permeability, and binding affinity, while protecting adjacent sites from oxidative metabolism.

This guide provides an in-depth technical overview of Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS No. 887360-34-1), a key building block for synthesizing complex, fluorinated indole derivatives. As this compound is often handled as a potent pharmaceutical intermediate, a thorough understanding of its properties and safe handling is paramount for researchers, scientists, and drug development professionals. This document moves beyond a standard safety data sheet to explain the causality behind safety protocols, grounded in the specific chemical nature of this trifluoromethylated indole ester.

Section 1: Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this specific molecule is not publicly available, a robust hazard assessment can be constructed from data on closely related analogues and a specific Safety Data Sheet (SDS) provided by a commercial supplier. The primary hazards are associated with acute oral toxicity and the potential for skin sensitization.

GHS Classification and Physicochemical Properties

Based on available data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-